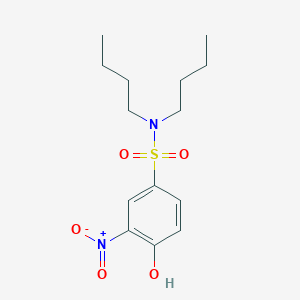

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

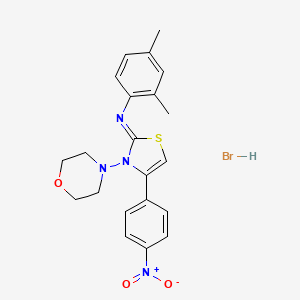

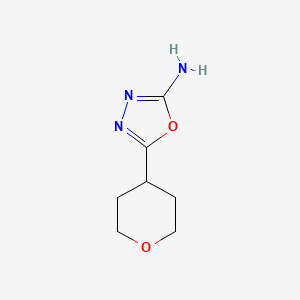

The molecular structure of this compound includes a benzene ring substituted with a nitro group (NO2), a hydroxy group (OH), and a sulfonamide group (SO2NH2). The two butyl groups are attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical of this class of compounds. For example, it could potentially react with acids or bases due to the presence of the amine and sulfonamide groups .Scientific Research Applications

Versatility in Amine Synthesis

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide and related compounds like 2- and 4-nitrobenzenesulfonamides demonstrate significant versatility in the preparation of secondary amines. These compounds, through smooth alkylation, yield N-alkylated sulfonamides in near quantitative yields and can be deprotected to give secondary amines in high yields, showcasing their utility in synthetic chemistry (Fukuyama, Jow, & Cheung, 1995).

Novel Hypoxic Cell Selective Cytotoxic Agents

Some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups, closely related to this compound, have been synthesized and evaluated as novel hypoxic cell selective cytotoxic agents. These compounds showed preferential toxicity to hypoxic cancer cells, suggesting potential in cancer therapy (Saari et al., 1991).

Biofilm Inhibition and Cytotoxicity

The derivative N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, structurally similar to this compound, exhibited inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis. Additionally, the cytotoxicity assessment of these compounds showed mild cytotoxic effects, indicating potential applications in bacterial infection control (Abbasi et al., 2020).

Dye Synthesis

This compound has been utilized in the preparation of dyes. For instance, it has been used in the synthesis of red azo dyes, demonstrating its versatility in dye chemistry (Katritzky et al., 2010).

Electrophilic Nitrogen Source

N,N-dichloro-2-nitrobenzenesulfonamide, a compound analogous to this compound, serves as an effective electrophilic nitrogen source for diamination of enones, illustrating the compound's utility in organic synthesis (Pei et al., 2003).

Carbonic Anhydrase Inhibitors

This compound and its analogues have been investigated as carbonic anhydrase inhibitors. These studies have revealed the potential of nitrobenzenesulfonamides in developing new inhibitors for therapeutic applications (Duffel et al., 1986).

properties

IUPAC Name |

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5S/c1-3-5-9-15(10-6-4-2)22(20,21)12-7-8-14(17)13(11-12)16(18)19/h7-8,11,17H,3-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCNQFUEFQMIBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)

![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900259.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2900265.png)